

Solubility of 3-formyl-1H-indole-5-carbonitrile in common solvents

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Compound of Interest

Compound Name: *3-formyl-1H-indole-5-carbonitrile*

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An In-Depth Technical Guide to the Solubility of **3-formyl-1H-indole-5-carbonitrile** and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy. This technical guide provides an in-depth overview of the solubility characteristics of **3-formyl-1H-indole-5-carbonitrile**. Due to the limited publicly available quantitative solubility data for this specific compound, this guide presents solubility data for the structurally related compound, indole-3-carboxaldehyde, as a surrogate. Furthermore, it details standardized experimental protocols for determining thermodynamic solubility, enabling researchers to ascertain the solubility of **3-formyl-1H-indole-5-carbonitrile** in various solvents of interest.

Introduction to 3-formyl-1H-indole-5-carbonitrile

3-formyl-1H-indole-5-carbonitrile is an indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities. The solubility of such compounds is a pivotal factor that dictates their utility, from screening and assay development to formulation for *in vivo* studies. Poor aqueous solubility can be a major impediment in the drug development pipeline, leading to challenges in absorption and formulation. Therefore, a thorough understanding of the solubility profile of **3-formyl-1H-indole-5-carbonitrile** is essential for its scientific exploration.

Solubility Data of a Structural Analog: Indole-3-carboxaldehyde

In the absence of specific quantitative solubility data for **3-formyl-1H-indole-5-carbonitrile**, we present data for the closely related analog, indole-3-carboxaldehyde. This data provides a qualitative and quantitative baseline for estimating the solubility behavior of **3-formyl-1H-indole-5-carbonitrile**.

Table 1: Solubility of Indole-3-carboxaldehyde in Common Solvents

Solvent	Solubility	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	~30 mg/mL ^[1] , ≥26.7 mg/mL ^[2]	Not Specified
Dimethylformamide (DMF)	~30 mg/mL ^[1]	Not Specified
Ethanol (EtOH)	≥11.85 mg/mL ^[2]	Not Specified
Methanol	Soluble ^[3]	Not Specified
Water	Insoluble ^{[2][4][5]}	Not Specified
PBS (pH 7.2) with 50% DMSO	~0.5 mg/mL ^[1]	Not Specified

Disclaimer: This data is for the structural analog indole-3-carboxaldehyde and should be used as an estimation for **3-formyl-1H-indole-5-carbonitrile**. Experimental determination of solubility for the target compound is highly recommended.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.^{[6][7][8]} It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment

- Test Compound (e.g., **3-formyl-1H-indole-5-carbonitrile**)

- Selected Solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
- Glass Vials or Flasks with Screw Caps
- Orbital Shaker or Agitator with Temperature Control
- Centrifuge
- Syringe Filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical Balance
- Volumetric Flasks and Pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure

- Preparation: Add an excess amount of the solid test compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[6][9]
- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[9][10]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant using a chemically resistant syringe filter.[7][9]
- Quantification:
 - Carefully take an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

- Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.[7][8]
- Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the diluted sample.
- Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or μM .

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.



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